(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
Brand Name:
Vulcanchem
CAS No.:
108104-79-6
VCID:
VC20762808
InChI:
InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1
SMILES:
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O
Molecular Formula:
C16H20N2O3
Molecular Weight:
288.34 g/mol
(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
CAS No.: 108104-79-6
Cat. No.: VC20762808
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108104-79-6 |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1 |
| Standard InChI Key | OGFJDTNJMBRBML-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator